molecular formula C35H39N5O3S B2865967 N-[6-[4-[3-[1-[(4-tert-butylphenyl)methyl]-4-ethyl-5-oxo-1,2,4-triazol-3-yl]propyl]phenyl]pyridin-3-yl]benzenesulfonamide CAS No. 1454925-59-7

N-[6-[4-[3-[1-[(4-tert-butylphenyl)methyl]-4-ethyl-5-oxo-1,2,4-triazol-3-yl]propyl]phenyl]pyridin-3-yl]benzenesulfonamide

Cat. No.: B2865967
CAS No.: 1454925-59-7
M. Wt: 609.79
InChI Key: IRSFLNXJVJKMDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NXT629 is a selective and competitive antagonist of peroxisome proliferator-activated receptor alpha (PPARα). This compound has shown significant potential in inhibiting the proliferation of chronic lymphocytic leukemia (CLL) cells by inducing apoptosis .

Preparation Methods

NXT629 is synthesized through a series of chemical reactions involving specific reagents and conditions. The synthetic route typically involves the following steps:

Industrial production methods for NXT629 involve scaling up the laboratory synthesis process while ensuring the consistency and purity of the compound. This often requires optimization of reaction conditions and the use of specialized equipment.

Chemical Reactions Analysis

NXT629 undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

NXT629 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the effects of PPARα antagonism on various biochemical pathways.

    Biology: Investigated for its role in modulating fatty acid metabolism and its impact on cell viability.

    Medicine: Explored as a potential therapeutic agent for treating chronic lymphocytic leukemia and other cancers.

    Industry: Utilized in the development of new drugs targeting metabolic pathways .

Mechanism of Action

NXT629 exerts its effects by antagonizing PPARα, a nuclear hormone receptor involved in the regulation of fatty acid oxidation. By inhibiting the activation of PPARα, NXT629 disrupts the transcription of genes involved in fatty acid metabolism, leading to reduced cell proliferation and increased apoptosis in CLL cells .

Comparison with Similar Compounds

NXT629 is unique in its high selectivity and potency as a PPARα antagonist. Compared to other similar compounds, NXT629 has a higher selectivity for PPARα over other nuclear hormone receptors such as PPARβ/δ and PPARγ . This makes it a valuable tool for studying the specific effects of PPARα antagonism.

Similar Compounds

NXT629’s unique properties make it a promising candidate for further research and development in the field of cancer therapeutics.

Properties

IUPAC Name

N-[6-[4-[3-[1-[(4-tert-butylphenyl)methyl]-4-ethyl-5-oxo-1,2,4-triazol-3-yl]propyl]phenyl]pyridin-3-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H39N5O3S/c1-5-39-33(37-40(34(39)41)25-27-16-20-29(21-17-27)35(2,3)4)13-9-10-26-14-18-28(19-15-26)32-23-22-30(24-36-32)38-44(42,43)31-11-7-6-8-12-31/h6-8,11-12,14-24,38H,5,9-10,13,25H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRSFLNXJVJKMDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN(C1=O)CC2=CC=C(C=C2)C(C)(C)C)CCCC3=CC=C(C=C3)C4=NC=C(C=C4)NS(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H39N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

609.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.